1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}-2-(thiophen-3-yl)ethan-1-one
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Overview
Description
1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}-2-(thiophen-3-yl)ethan-1-one is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a sulfonyl group, an azetidine ring, and a thiophene ring. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}-2-(thiophen-3-yl)ethan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route may involve the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the imidazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Azetidine Ring: The azetidine ring can be formed through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol, under acidic or basic conditions.
Attachment of the Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Final Assembly: The final compound can be assembled by linking the various intermediates through appropriate condensation or substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}-2-(thiophen-3-yl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The imidazole ring can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the sulfonyl group can yield the corresponding sulfide.
Scientific Research Applications
1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}-2-(thiophen-3-yl)ethan-1-one has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}-2-(thiophen-3-yl)ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways involved can vary, but may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}-2-(thiophen-3-yl)ethan-1-one can be compared with other similar compounds, such as:
1-(3-(sulfonyl)azetidin-1-yl)-2-(thiophen-3-yl)ethanone: Lacks the imidazole ring, which may affect its biological activity and chemical reactivity.
1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-2-(phenyl)ethanone: Contains a phenyl ring instead of a thiophene ring, which may influence its electronic properties and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]-2-thiophen-3-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S2/c1-15-4-3-14-13(15)21(18,19)11-7-16(8-11)12(17)6-10-2-5-20-9-10/h2-5,9,11H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYAKZPQCBJAIGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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